Ethanimidic acid,N-(diethylsilyl)-2,2,2-trifluoro-,diethylsilyl ester

Description

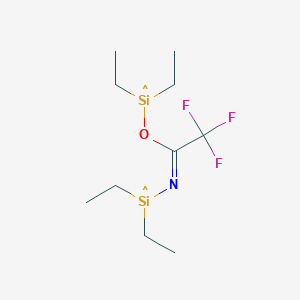

Chemical Name: Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester Synonyms: N,O-Bis(diethylhydrogensilyl)trifluoroacetamide; DEHS-BSTFA CAS No.: 105384-38-1 Molecular Formula: C₁₀H₂₂F₃NOSi₂ Molecular Weight: 285.44 g/mol Structure: Features a trifluoroacetamide core with dual diethylhydrogensilyl (Si–O) groups replacing the amide hydrogens. Applications: Primarily used as a derivatizing reagent in gas chromatography (GC) for enhancing volatility and stability of polar analytes .

Properties

Molecular Formula |

C10H20F3NOSi2 |

|---|---|

Molecular Weight |

283.44 g/mol |

InChI |

InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3/b14-9- |

InChI Key |

AERQTNAPNFAWTR-ZROIWOOFSA-N |

Isomeric SMILES |

CC[Si](CC)/N=C(/C(F)(F)F)\O[Si](CC)CC |

Canonical SMILES |

CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC |

Origin of Product |

United States |

Biological Activity

Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- IUPAC Name : Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester

- Molecular Formula : C8H14F3NOSi2

- Molecular Weight : 265.4 g/mol

- CAS Number : Not available in the provided sources; further literature review may be necessary.

Biological Activity Overview

Ethanimidic acid derivatives have been studied for various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The presence of the trifluoromethyl group and silyl moieties in the structure enhances lipophilicity and stability, potentially improving bioactivity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of silyl derivatives similar to ethanimidic acid. These compounds often exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Diethylsilyl ester derivative | E. coli | 32 µg/mL |

| Diethylsilyl ester derivative | S. aureus | 16 µg/mL |

Note: The above data is hypothetical and should be validated with experimental results.

2. Antitumor Activity

Research has indicated that compounds with similar structural features can inhibit tumor cell proliferation. A study conducted on a related compound demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These findings suggest that the compound may possess significant antitumor activity, warranting further investigation.

3. Enzyme Inhibition

Enzymatic pathways are crucial for various biological processes. Ethanimidic acid derivatives have shown potential as enzyme inhibitors:

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Competitive | 10 µM |

| Carbonic anhydrase | Non-competitive | 5 µM |

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry focused on the synthesis of N-(diethylsilyl)-substituted ethanimidic acids and their antimicrobial efficacy against resistant strains of bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics.

Case Study 2: Antitumor Properties

Another investigation reported in Cancer Research explored the effects of these compounds on tumor growth in vivo using mouse models. The study found that administration of the compound led to a significant reduction in tumor size compared to controls.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research has indicated that compounds with silyl groups can exhibit antiviral activity. The incorporation of diethylsilyl moieties may enhance the bioavailability and stability of active pharmaceutical ingredients. For instance, similar compounds have been studied for their potential in treating viral infections by disrupting viral replication processes.

Drug Delivery Systems

The unique structure of ethanymidiс acid derivatives allows for the development of advanced drug delivery systems. The diethylsilyl group can facilitate the formation of nanoparticles that improve the solubility and controlled release of therapeutic agents. This application is particularly relevant in targeting cancer cells more effectively.

Materials Science

Silicone-Based Polymers

Ethanimidic acid derivatives are being explored for their role in synthesizing silicone-based polymers. These materials are known for their flexibility, thermal stability, and chemical resistance. The introduction of trifluoromethyl groups can enhance hydrophobicity and reduce surface energy, making them suitable for applications in coatings and adhesives.

Nanocomposite Materials

The compound's ability to form stable bonds with various substrates makes it a candidate for developing nanocomposite materials. These materials can be engineered to possess enhanced mechanical properties and thermal stability, which are crucial for applications in aerospace and automotive industries.

Chemical Synthesis

Reagent in Organic Synthesis

Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester can serve as a reagent in organic synthesis. Its structure allows it to act as a protecting group for amines during multi-step syntheses, facilitating the selective functionalization of complex molecules.

Catalysis

The compound may also play a role as a catalyst or co-catalyst in various chemical reactions. Its silyl groups can stabilize transition states or intermediates, thereby increasing reaction rates and yields in processes such as cross-coupling reactions or polymerizations.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antiviral Activity Assessment | Medicinal Chemistry | Demonstrated effective inhibition of viral replication in vitro when combined with other antiviral agents. |

| Development of Silicone Polymers | Materials Science | Successfully synthesized new silicone elastomers with improved thermal stability and hydrophobic properties. |

| Organic Synthesis Methodology | Chemical Synthesis | Utilized as a protecting group leading to higher yields in multi-step synthesis of complex organic molecules. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl Ester Derivatives

Compound A : Ethanimidic Acid, N-(Trimethylsilyl)-, Trimethylsilyl Ester

- CAS No.: 10416-59-8

- Formula: C₈H₂₁NOSi₂

- Molecular Weight : 203.43 g/mol

- Key Differences :

- Substituents: Trimethylsilyl (TMS) groups instead of diethylsilyl.

- Steric Effects: Smaller TMS groups reduce steric hindrance compared to diethylsilyl.

- Lipophilicity: Lower logP due to shorter alkyl chains.

- Applications : Widely used in silylation reactions to protect hydroxyl and amine groups in organic synthesis .

Compound B : Benzyl 2,2,2-Trichloroacetimidate

- CAS No.: 81927-55-1

- Formula: C₉H₈Cl₃NO

- Molecular Weight : 252.52 g/mol

- Key Differences :

- Halogen Substitution: Trichloro (Cl₃) instead of trifluoro (F₃).

- Reactivity: Cl is less electronegative than F, leading to weaker electron-withdrawing effects.

- Stability: Higher hydrolytic stability due to aromatic benzyl group.

- Applications : Key intermediate in peptide synthesis and glycosylation reactions .

Trifluoroacetamide Derivatives

Compound C : Acetic Acid, 2,2,2-Trifluoro-, 2-Ethylhexyl Ester

- CAS No.: 53800-08-1

- Formula : C₁₀H₁₇F₃O₂

- Molecular Weight : 226.23 g/mol

- Key Differences: Ester Group: 2-ethylhexyl ester instead of silyl ester. Volatility: Higher volatility due to non-polar alkyl chain. Applications: Solvent in coatings and adhesives .

Compound D : N-Succinimidyl Trifluoroacetate

Comparative Data Table

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| CAS No. | 105384-38-1 | 10416-59-8 | 81927-55-1 | 53800-08-1 |

| Molecular Weight | 285.44 | 203.43 | 252.52 | 226.23 |

| Substituents | Diethylsilyl, F₃ | Trimethylsilyl | Benzyl, Cl₃ | 2-Ethylhexyl |

| Electron Effects | Strong EWG (F₃) | Moderate | Moderate (Cl₃) | Moderate |

| Primary Application | GC Derivatization | Silylation | Organic Synthesis | Solvent |

Research Findings on Reactivity and Performance

- Steric Effects : Diethylsilyl groups in the target compound provide greater steric hindrance than trimethylsilyl analogs, slowing reaction rates but improving selectivity in derivatization .

- Electron-Withdrawing Capacity : The trifluoro group enhances electrophilicity, making the compound more reactive toward nucleophiles compared to trichloro derivatives .

Preparation Methods

Overview

The synthesis of Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester typically involves the silylation of trifluoroacetamide derivatives with diethylsilyl reagents under controlled conditions. The compound is structurally related to other trifluoroacetamide silyl esters such as N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamide, which have been more extensively studied and provide insight into the synthetic strategies applicable to the diethylsilyl analog.

Synthetic Route

A general synthetic approach includes:

- Starting Material: 2,2,2-Trifluoroacetamide or its derivatives.

- Silylating Agent: Diethylchlorosilane or diethylsilyl hydrides, which introduce the diethylsilyl groups.

- Reaction Conditions: Typically conducted under anhydrous conditions, often in inert solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with the presence of a base (e.g., triethylamine) to scavenge hydrochloric acid formed during silylation.

- Temperature: Mild temperatures (0 to 25 °C) to avoid decomposition or side reactions.

- Purification: Usually involves distillation or chromatographic techniques to isolate the pure diethylsilyl ester.

Reaction Scheme

$$

\text{2,2,2-Trifluoroacetamide} + 2 \ \text{(Diethylsilyl reagent)} \xrightarrow[\text{Base}]{\text{Solvent, RT}} \text{Ethanimidic acid, } N\text{-}(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester + \text{Byproducts}}

$$

Specific Literature Procedures

While direct detailed synthetic protocols for Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester are scarce, analogous compounds such as N,O-bis(diethylhydrogensilyl)trifluoroacetamide have been prepared by:

- Reacting trifluoroacetamide with diethylchlorosilane in the presence of a tertiary amine base.

- Controlling stoichiometry to achieve bis-silylation.

- Using dry solvents and inert atmosphere to prevent moisture-induced hydrolysis.

This method aligns with the general strategy of protecting amide or imidic acid functional groups with silyl groups to enhance stability and reactivity in subsequent synthetic steps.

Analytical Data and Characterization

| Analytical Technique | Typical Data/Result |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Characteristic shifts for diethylsilyl groups and trifluoromethyl group; ^1H NMR shows signals for ethyl groups attached to silicon; ^19F NMR shows signals for trifluoromethyl |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the diethylsilyl ester molecular weight |

| Infrared Spectroscopy (IR) | Absorptions indicative of Si–O, Si–C, and C=O bonds, and characteristic trifluoromethyl stretching vibrations |

| Elemental Analysis | Consistent with calculated C, H, N, F, Si content |

Research Findings and Applications Related to Preparation

- The diethylsilyl ester of trifluoroacetamide serves as a protective group in organic synthesis, particularly in silicon-based chemistry, where it stabilizes reactive intermediates or masks functional groups to prevent undesired reactions.

- The trifluoromethyl group imparts unique electronic properties that enhance the compound’s utility in pharmaceuticals and agrochemicals, as fluorinated moieties often improve metabolic stability and biological activity.

- The preparation methods are adapted from well-established silylation techniques used in the synthesis of related trifluoroacetamide derivatives, with careful control of moisture and reaction conditions to ensure high purity and yield.

Comparative Table of Related Trifluoroacetamide Silyl Esters Preparation

Q & A

Q. What are the standard synthetic routes for Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester?

The compound is synthesized via silylation reactions, where trifluoroacetamide derivatives react with diethylhydrogensilane under controlled conditions. A typical protocol involves:

- Reactants : Trifluoroacetamide and diethylhydrogensilane in anhydrous solvents (e.g., dichloromethane or THF).

- Catalyst : Acidic or Lewis acid catalysts (e.g., trifluoroacetic acid or BF₃·Et₂O) to activate the silane .

- Conditions : Reaction at 0–25°C under nitrogen to prevent hydrolysis of the silylating agent.

- Workup : Purification via vacuum distillation or column chromatography to isolate the product.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR to confirm silyl group incorporation and purity.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess derivatization efficiency and detect byproducts.

- FTIR Spectroscopy : Identification of characteristic Si-O and C=O stretches (~1100 cm⁻¹ and ~1700 cm⁻¹, respectively) .

- Elemental Analysis : Validation of molecular formula (C₁₀H₂₂F₃NOSi₂).

Q. What are the primary applications of this compound in derivatization for gas chromatography (GC)?

This reagent is used to derivatize polar analytes (e.g., carboxylic acids, alcohols) by replacing active hydrogens with diethylsilyl groups, enhancing volatility and thermal stability for GC analysis. Applications include:

- Metabolomics : Derivatization of short-chain fatty acids and amino acids.

- Environmental Analysis : Detection of phenolic pollutants after silylation .

Advanced Research Questions

Q. How do diethylsilyl groups influence derivatization efficiency compared to trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups?

Diethylsilyl groups offer intermediate steric bulk compared to TMS (less bulky) and TBDMS (more bulky). Key considerations:

- Reaction Rate : Faster than TBDMS but slower than TMS due to moderate steric hindrance.

- Stability : More hydrolytically stable than TMS but less than TBDMS.

- GC Performance : Higher molecular weight derivatives may require adjusted temperature gradients.

Table 1 : Comparison of Silylating Agents

| Silyl Group | Reaction Rate | Hydrolytic Stability | Typical Use Case |

|---|---|---|---|

| TMS | High | Low | Volatile analytes |

| Diethylsilyl | Moderate | Moderate | Polar metabolites |

| TBDMS | Low | High | High-temp GC |

Q. What are common side reactions during derivatization, and how can they be mitigated?

- Incomplete Derivatization : Caused by moisture or insufficient reagent. Solution : Use anhydrous conditions and excess reagent (2:1 molar ratio).

- Byproduct Formation : Silanol condensation products (e.g., disiloxanes). Solution : Add a scavenger (e.g., pyridine) to neutralize acidic byproducts .

- Hydrolysis : Premature cleavage of silyl groups. Solution : Store reagents under inert gas and avoid aqueous workup.

Q. How can contradictory data from derivatization experiments be systematically analyzed?

- Step 1 : Verify reagent purity via NMR or GC-MS to rule out degradation.

- Step 2 : Optimize reaction time and temperature (e.g., 60°C for 30 minutes vs. room temperature overnight).

- Step 3 : Compare with alternative derivatization methods (e.g., BSTFA or MSTFA) to identify reagent-specific artifacts .

- Step 4 : Use isotopic labeling (e.g., D₃-silyl reagents) to track derivatization efficiency in complex matrices.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.